

Performance Comparison: Crystallographic Data of 3-Phenyl-2H-Azirine Derivatives

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Compound of Interest

Compound Name: *methyl 3-phenyl-2H-azirine-2-carboxylate*

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The following table summarizes key crystallographic data for a recently synthesized 3-phenyl-2H-azirine derivative, providing a quantitative basis for structural comparison.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
2-phenyl-3-(N-methyl-N-phenylamino)-2H-azirine	C ₂₂ H ₂₀ N ₂	Monoclinic	P2 ₁ /n	10.358(3)	12.0084(3)	13.9719(4)	90	105.748(1)	90	1669.11(8)	4

Note: This data is for a specific derivative and serves as an example of the detailed structural information obtainable through X-ray crystallography. The geometries of the azirine rings in these compounds have been compared with other known 3-amino-2H-azirine structures.^{[2][3][4][5]} A notable feature in many of these structures is the unusually long formal N—C single bond, which is approximately 1.57 Å.^{[2][3][4]}

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are routinely used for the characterization of 3-phenyl-2H-azirine derivatives.

Technique	Information Provided	Advantages	Limitations
X-ray Crystallography	Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.	Provides definitive structural proof.	Requires a single, high-quality crystal; not suitable for amorphous solids or liquids.
NMR Spectroscopy	Information about the chemical environment of atoms (^1H , ^{13}C), connectivity, and stereochemistry in solution. [7] [8]	Non-destructive; provides data on the molecule's structure and dynamics in solution.	Does not provide the precise 3D structure or bond lengths/angles.
Mass Spectrometry	Molecular weight and fragmentation patterns, which help in determining the molecular formula. [7]	High sensitivity; requires a very small amount of sample.	Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy	Presence of specific functional groups based on the absorption of infrared radiation. [1] [7]	Fast and simple; provides a molecular fingerprint.	Provides limited information on the overall molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of 3-phenyl-2H-azirine derivatives, based on standard crystallographic procedures.[\[1\]](#)[\[6\]](#)[\[9\]](#)

1. Synthesis and Crystallization:

- The desired 3-phenyl-2H-azirine derivative is synthesized according to established procedures.[\[1\]](#)[\[5\]](#)[\[10\]](#)

- Single crystals suitable for X-ray diffraction are grown. A common method is the slow evaporation of a solvent from a saturated solution of the compound. For example, colorless crystals of 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine were obtained by recrystallization from a mixture of Et₂O and hexane.^{[1][6]}

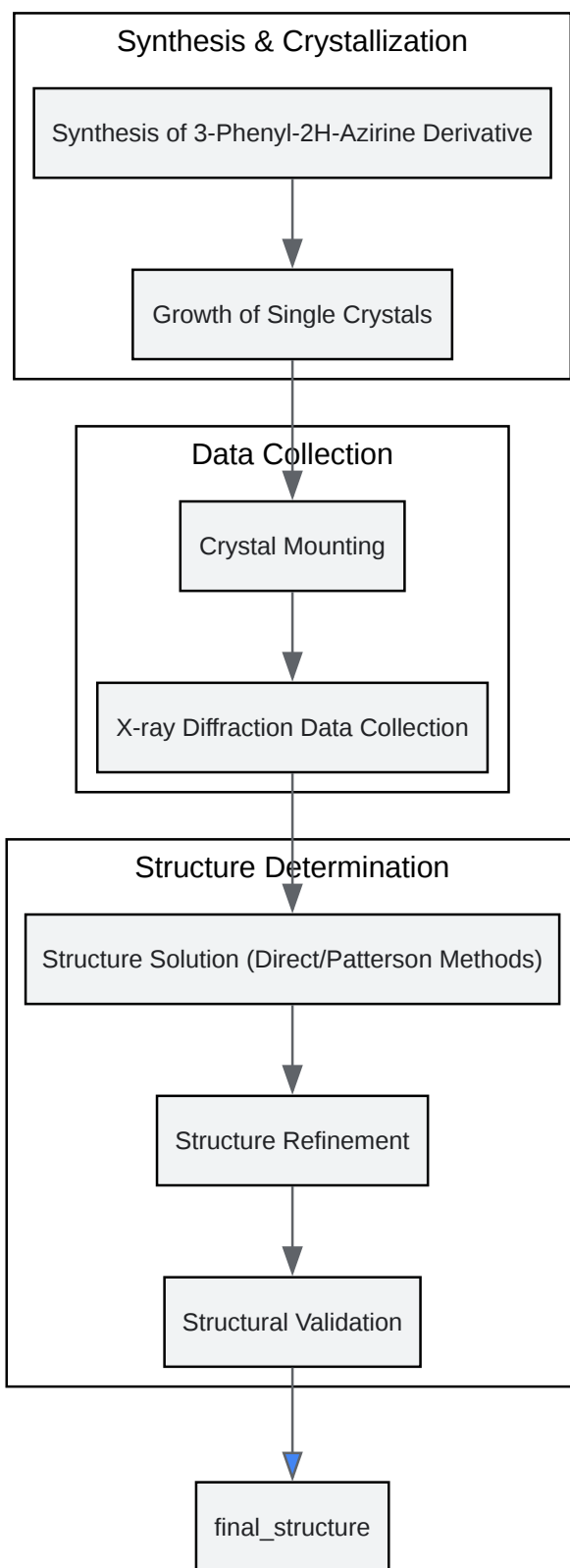
2. Data Collection:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential degradation.
- The diffractometer, equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector, is used to collect the diffraction data.
- The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
- The final structure is validated using tools like CHECKCIF.

Experimental Workflow for X-ray Crystallography



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Caption: Experimental workflow for single-crystal X-ray crystallography.

In conclusion, X-ray crystallography is an indispensable tool for the definitive structural characterization of 3-phenyl-2H-azirine derivatives, providing detailed insights that are complementary to other analytical techniques. The combination of these methods allows for a comprehensive understanding of these synthetically versatile molecules.

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